3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Mechanism of Action
Target of Action
This compound belongs to the class of 1H-pyrazolo[3,4-b]pyridines
Mode of Action
It’s worth noting that compounds in the 1h-pyrazolo[3,4-b]pyridine class often interact with their targets by forming hydrogen bonds and hydrophobic interactions . The exact nature of these interactions would depend on the specific target and the chemical environment within the target site.
Result of Action
Given the diversity of biological activities associated with the 1h-pyrazolo[3,4-b]pyridine class, it’s possible that this compound could have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of a pyrazole intermediate. This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the fused ring system.
Introduction of Substituents: The desired substituents, such as cyclopropyl, ethyl, and phenyl groups, are introduced through various substitution reactions. These reactions may involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds, to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace substituents on the aromatic ring or other positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Organometallic reagents (Grignard reagents, organolithium compounds), halogenating agents (bromine, chlorine)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating cancer, inflammation, and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular pathways. It serves as a tool for understanding the mechanisms of action of related compounds and their potential therapeutic benefits.
Chemical Biology: The compound is used in chemical biology to probe the function of specific proteins and enzymes. It can be employed in assays to identify new drug targets and elucidate the mode of action of existing drugs.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-amino-pyrazole: A related compound with a similar pyrazole core structure but different substituents.
3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: A compound with a similar fused ring system but different alkyl substituents.
6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A compound with a similar carboxylic acid functional group but different substituents on the pyrazole ring.
Uniqueness
3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-cyclopropyl-6-ethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-12-10-14(18(22)23)15-16(11-8-9-11)20-21(17(15)19-12)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLSWNKFZRNIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C4CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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